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Compound of Interest

Compound Name: Methyl 2-(3-acetylphenyl)benzoate

Cat. No.: B7959640

An In-depth Technical Guide to Methyl 2-(3-
acetylphenyl)benzoate

This technical guide provides a comprehensive analysis of Methyl 2-(3-
acetylphenyl)benzoate, a novel aromatic ester with potential applications in pharmaceutical
and materials science. This document outlines its structural formula, predicted analytical data,
a proposed synthesis protocol, and a logical workflow for its characterization.

Structural Formula and Chemical Identity

Methyl 2-(3-acetylphenyl)benzoate is an organic compound with the molecular formula
C16H140:s. Its structure consists of a methyl benzoate core with a 3-acetylphenyl substituent at
the 2-position of the benzoate ring.

Systematic IUPAC Name: Methyl 2-(3-acetylphenyl)benzoate

Chemical Structure:
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(Note: An illustrative structure is provided as direct experimental data is not available in public
literature.)

Predicted Physicochemical and Spectroscopic Data

The following tables summarize the predicted physicochemical and spectroscopic data for
Methyl 2-(3-acetylphenyl)benzoate. These predictions are based on the analysis of
structurally similar compounds, including isomers such as 2-Acetylphenyl benzoate and (3-
acetylphenyl) benzoate[1][2].

ble 1: Predicted Physicochemical :

Property Predicted Value

Molecular Formula C16H1403

Molecular Weight 254.28 g/mol

Appearance Colorless to pale yellow liquid or solid
Boiling Point > 400 °C

Density ~1.2 g/cm3

Table 2: Predicted *H NMR Spectral Data (500 MHz,
CDCIs)
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~8.10 - 7.90 m 2H Aromatic H
~7.70-7.40 m 6H Aromatic H
~3.70 S 3H -OCHs
~2.60 S 3H -COCHs

Table 3: Predicted *C NMR Spectral Data (125 MHz,

CDCla)

Chemical Shift (6, ppm)

Assignment

~197 C=0 (ketone)
~167 C=0 (ester)
~140 - 125 Aromatic C
~52 -OCHs

~27 -COCHs

Table 4: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm~?)

Vibration

~3060 Aromatic C-H stretch
~2950 Aliphatic C-H stretch
~1720 C=0 stretch (ester)
~1685 C=0 stretch (ketone)
~1600, 1480 Aromatic C=C stretch
~1270, 1120 C-O stretch (ester)

Table 5: Predicted Mass Spectrometry (MS) Data
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miz Interpretation
254 [M]* (Molecular ion)
223 [M - OCHs]*

195 [M - COOCHs]*
121 [CsHsCOJ*

105 [CeHsCO]*

77 [CeHs]*

43 [CHsCOJ*

Experimental Protocols

The following section details a proposed experimental protocol for the synthesis and analysis of
Methyl 2-(3-acetylphenyl)benzoate.

Synthesis of Methyl 2-(3-acetylphenyl)benzoate via
Suzuki Coupling

This proposed synthesis involves a Suzuki coupling reaction between methyl 2-bromobenzoate
and 3-acetylphenylboronic acid.

Materials:

Methyl 2-bromobenzoate

3-Acetylphenylboronic acid

Palladium(ll) acetate (Pd(OAC)2)

Triphenylphosphine (PPhs)

Potassium carbonate (K2COs)

Toluene
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Ethanol

Water

Anhydrous magnesium sulfate (MgSQOa)
Ethyl acetate

Hexane

Procedure:

To a round-bottom flask, add methyl 2-bromobenzoate (1.0 eq), 3-acetylphenylboronic acid
(1.2 eq), palladium(ll) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

Add a 3:1 mixture of toluene and ethanol to the flask.
Add an aqueous solution of potassium carbonate (2.0 M, 2.0 eq).

Heat the mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours,
monitoring the reaction progress by Thin Layer Chromatography (TLC).

After completion, cool the reaction mixture to room temperature.
Add water and extract the product with ethyl acetate (3 x 50 mL).

Combine the organic layers and wash with brine, then dry over anhydrous magnesium
sulfate.

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude
product.

Purify the crude product by column chromatography on silica gel using a hexane/ethyl
acetate gradient to yield pure Methyl 2-(3-acetylphenyl)benzoate.

Analytical Characterization

The purified product should be characterized by the following analytical techniques to confirm

its identity and purity.
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» Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR spectra should be
recorded on a 500 MHz spectrometer using deuterated chloroform (CDCIs) as the solvent.
The resulting spectra should be compared with the predicted data in Tables 2 and 3.

« Infrared (IR) Spectroscopy: An IR spectrum should be obtained using a Fourier-Transform
Infrared (FTIR) spectrometer. The characteristic absorption bands should be compared with
the predicted values in Table 4.

e Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be performed
to confirm the molecular weight and elemental composition of the synthesized compound.
The fragmentation pattern should be analyzed and compared with the predicted data in Table
5.

o Purity Analysis: The purity of the final compound can be determined by High-Performance
Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Logical Workflow for Analysis

The following diagram illustrates the logical workflow for the synthesis and characterization of
Methyl 2-(3-acetylphenyl)benzoate.
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Caption: Synthesis and Analysis Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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